molecular formula C18H22ClN3OS B5633834 1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5633834
M. Wt: 363.9 g/mol
InChI Key: KLFVSTPGZCDJLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including the protection of amino groups, nucleophilic reactions, and deprotection steps. Such processes are aimed at introducing specific functional groups to achieve the desired molecular structure, as seen in the synthesis of potential anti-malarial agents and inhibitors for various biological targets (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by several techniques, including IR, GC-MS, 1H-NMR, and X-ray crystallography. These techniques help identify the arrangement of atoms within the molecule and the conformational preferences of its cyclic components (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, including nucleophilic addition, cyclocondensation, and electrophilic substitution. These reactions are crucial for the functionalization of the molecule and the introduction of pharmacophore elements. The reactivity pattern often depends on the presence of electron-withdrawing or electron-donating groups within the molecule (Aejaz Ahmed et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, can significantly influence the compound's application in medicinal chemistry. Enhancements in aqueous solubility and oral absorption are often targeted in the molecular design phase to improve bioavailability (K. Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and selectivity, play a critical role in the compound's potential as a therapeutic agent. For example, selectivity towards specific enzymes or receptors can be achieved through careful design and synthesis, impacting the compound's efficacy and safety profile (H. Sugimoto et al., 1995).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-21-11-8-20-18(21)14-6-9-22(10-7-14)17(23)13-24-12-15-4-2-3-5-16(15)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVSTPGZCDJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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